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Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation

of novel chemical entities is a cornerstone of success. Small molecules, particularly those

incorporating strained ring systems and reactive functional groups, present unique analytical

challenges that demand a sophisticated, multi-technique approach. 2-Methylcyclopropane-1-
carbohydrazide, a molecule featuring a strained three-membered cyclopropane ring and a

nucleophilic carbohydrazide moiety, is a prime example of such a compound. The presence of

two chiral centers further complicates its analysis, introducing the possibility of multiple

stereoisomers.[1][2]

This technical guide provides a comprehensive framework for the structural analysis and

characterization of 2-Methylcyclopropane-1-carbohydrazide. Moving beyond a simple
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recitation of methods, this document offers a field-proven, logical workflow designed for

researchers, scientists, and drug development professionals. We will delve into the causality

behind experimental choices, ensuring that each analytical step builds upon the last to create a

self-validating system for complete structural confirmation.

Foundational Structural Considerations:
Stereoisomerism
The structure of 2-Methylcyclopropane-1-carbohydrazide contains two stereocenters at the

C1 and C2 positions of the cyclopropane ring. This gives rise to four possible stereoisomers,

which can be grouped into two pairs of enantiomers: (1R,2R) and (1S,2S), and (1R,2S) and

(1S,2R). The cis and trans diastereomers will exhibit distinct physical properties and

spectroscopic signatures.[1][3]

Understanding and separating these isomers is critical, as different stereoisomers can have

vastly different pharmacological and toxicological profiles. The initial synthesis will likely

produce a mixture of diastereomers, which must be separated and characterized

independently.

Caption: Stereoisomeric relationships in 2-Methylcyclopropane-1-carbohydrazide.

The Integrated Analytical Workflow
A robust characterization of 2-Methylcyclopropane-1-carbohydrazide relies on the

convergence of data from multiple orthogonal analytical techniques. Each method provides a

unique piece of the structural puzzle, and together they offer a comprehensive and

unambiguous picture of the molecule's identity, purity, and stereochemistry. Mass spectrometry

provides the initial molecular weight confirmation, followed by detailed structural elucidation

through NMR and IR spectroscopy. Finally, X-ray crystallography can provide the definitive

three-dimensional structure.[4][5]
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Caption: Integrated workflow for structural characterization.

Mass Spectrometry (MS): Confirming Molecular
Formula
Expertise & Experience: The first step after synthesis and purification is to confirm that the

compound has the correct molecular weight and elemental composition. High-Resolution Mass

Spectrometry (HRMS) is the gold standard for this purpose. Given the carbohydrazide moiety,

electrospray ionization (ESI) is an excellent choice due to its soft ionization nature, which will

likely produce a strong protonated molecular ion [M+H]⁺.[6][7]

Trustworthiness: An exact mass measurement from HRMS provides a high degree of

confidence in the elemental formula (C₅H₁₀N₂O). Verifying this against the theoretical mass is a

critical validation gate before proceeding to more time-intensive analyses.

Protocol: High-Resolution LC-MS Analysis

Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in a suitable

solvent such as methanol or acetonitrile.

Chromatography (Optional but Recommended): Inject the sample onto a reverse-phase C18

HPLC column coupled to the mass spectrometer. This confirms the purity of the sample

entering the mass spectrometer.
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Ionization: Utilize an electrospray ionization (ESI) source in positive ion mode.

Mass Analysis: Perform a full scan analysis on a high-resolution instrument (e.g., Orbitrap or

TOF) over a mass range of m/z 50-500.

Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion. Compare the measured

exact mass to the theoretical exact mass of C₅H₁₁N₂O⁺. The mass error should be less than

5 ppm.

Parameter Predicted Value

Molecular Formula C₅H₁₀N₂O

Monoisotopic Mass 114.07931 Da

Predicted [M+H]⁺ (m/z) 115.08659 Da[8]

Predicted [M+Na]⁺ (m/z) 137.06853 Da[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Blueprint of the Molecule
Expertise & Experience: NMR is the most powerful technique for elucidating the precise

connectivity and stereochemistry of small molecules. For 2-Methylcyclopropane-1-
carbohydrazide, a suite of 1D and 2D NMR experiments is necessary to assign all proton (¹H)

and carbon (¹³C) signals and to determine the relative stereochemistry (cis/trans).

Due to the asymmetry of the molecule, all three cyclopropyl protons and the methyl group

protons are expected to be in unique chemical environments, leading to complex splitting

patterns.[9]

Trustworthiness: A complete and self-consistent assignment across multiple NMR experiments

(¹H, ¹³C, COSY, HSQC, HMBC) provides an exceptionally high level of confidence in the

proposed structure.

Predicted ¹H NMR Signals:

Methyl Group (-CH₃): A doublet in the upfield region (approx. 1.0-1.3 ppm).
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Cyclopropane Protons (-CH-): A series of complex multiplets in the highly shielded region

characteristic of cyclopropanes (approx. 0.5-1.5 ppm).[9][10]

Hydrazide Protons (-NHNH₂): Broad signals that may exchange with D₂O. Their chemical

shift will be concentration and solvent-dependent.

Predicted ¹³C NMR Signals:

Methyl Carbon: An upfield signal (approx. 10-20 ppm).

Cyclopropane Carbons: Shielded signals (approx. 10-30 ppm).

Carbonyl Carbon (-C=O): A downfield signal (approx. 170-180 ppm).

Protocol: Comprehensive NMR Analysis

Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

1D ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration, and

coupling constants.

1D ¹³C NMR/DEPT: Acquire a proton-decoupled carbon spectrum to identify the number of

unique carbon environments. A DEPT-135 experiment will differentiate CH₃/CH from CH₂

signals.

2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H)

couplings, which is essential for tracing the connectivity within the cyclopropane ring and to

the methyl group.

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly

bonded proton and carbon atoms, allowing for unambiguous assignment of each carbon's

attached protons.

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations

between protons and carbons over two to three bonds. It is critical for establishing the

connection of the carbonyl group to the cyclopropane ring.
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NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): For determining

stereochemistry, this experiment reveals through-space proximity of protons. For example, a

cross-peak between the methyl protons and a specific cyclopropyl proton would suggest they

are on the same face of the ring (a cis relationship).

¹H NMR
(Chemical Shift, Integration)

COSY
(H-H Connectivity)

HSQC
(Direct C-H Correlation)

HMBC
(Long-Range C-H Correlation)

¹³C NMR
(Carbon Environments)
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Caption: A logical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and reliable method for confirming the

presence of key functional groups. For 2-Methylcyclopropane-1-carbohydrazide, the IR

spectrum will provide clear evidence for the N-H bonds of the hydrazide, the C=O of the amide,

and the characteristic C-H bonds of the strained cyclopropane ring.

Trustworthiness: The presence of these characteristic absorption bands serves as a quick and

effective confirmation of the major functional groups, complementing the detailed connectivity

information from NMR.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.
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Functional Group
Characteristic Absorption
(cm⁻¹)

Rationale / Reference

N-H Stretch (Hydrazide) 3200-3400 (two bands)
Asymmetric and symmetric

stretching of the -NH₂ group.

C-H Stretch (Cyclopropyl) 3000-3100

C-H bonds on a strained ring

absorb at a higher frequency

than typical sp³ C-H bonds.[11]

[12]

C-H Stretch (Alkyl) 2850-3000
C-H bonds of the methyl

group.[13]

C=O Stretch (Amide I) 1640-1680
Carbonyl stretching of the

carbohydrazide.

N-H Bend (Amide II) 1550-1640
N-H bending coupled with C-N

stretching.

Cyclopropane Ring

Deformation
~1020

A characteristic absorption for

the cyclopropane ring

skeleton.[12]

X-ray Crystallography: Unambiguous 3D Structure
Expertise & Experience: When an appropriate single crystal can be grown, single-crystal X-ray

crystallography provides the absolute, unambiguous three-dimensional structure of a molecule,

including the absolute stereochemistry.[14][15][16] This technique is the ultimate arbiter of

structure and is invaluable for resolving any ambiguities from spectroscopic data.

Trustworthiness: An X-ray crystal structure is considered definitive proof of structure in the

pharmaceutical industry. It provides precise bond lengths, bond angles, and conformational

information that is unattainable by other methods.[17][18]

Protocol: Single-Crystal X-ray Diffraction

Crystallization: This is often the most challenging step.[15] Grow single crystals of the

compound suitable for diffraction (typically >0.1 mm in all dimensions).[15] Common
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methods include:

Slow evaporation of a saturated solution.[19]

Vapor diffusion of an anti-solvent into a solution of the compound.[19]

Slow cooling of a saturated solution.

Data Collection: Mount a suitable crystal on a diffractometer. An intense beam of

monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is

collected.[15]

Structure Solution and Refinement: The diffraction data is used to solve the phase problem

and generate an electron density map of the unit cell. A molecular model is fitted to the

electron density and refined to yield the final structure.

Determination of Absolute Stereochemistry: For chiral molecules, the Flack parameter is

calculated from the diffraction data to determine the absolute configuration (e.g.,

distinguishing (1R,2R) from (1S,2S)) with high confidence.[20]

Conclusion
The structural characterization of 2-Methylcyclopropane-1-carbohydrazide requires a

synergistic and methodologically sound approach. By integrating data from High-Resolution

Mass Spectrometry, a comprehensive suite of 1D and 2D NMR experiments, and Infrared

Spectroscopy, a confident structural assignment can be achieved. For definitive proof of its

three-dimensional nature and absolute stereochemistry, single-crystal X-ray crystallography

stands as the ultimate analytical tool. This in-depth guide provides the necessary framework

and expert insights for researchers to navigate the complexities of this molecule, ensuring data

integrity and scientific rigor throughout the drug development process.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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